3-Iodo-2-methylbenzotrifluoride

Description

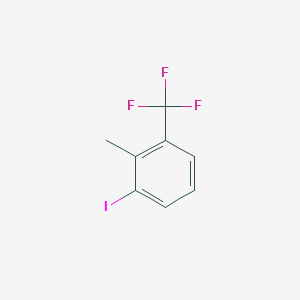

3-Iodo-2-methylbenzotrifluoride (CAS: sc-322555) is a halogenated aromatic compound featuring a benzotrifluoride core substituted with iodine at the 3-position and a methyl group at the 2-position. Its molecular formula is C₈H₆F₃I (calculated molecular weight: 274.03 g/mol). The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical intermediates. The methyl group introduces steric hindrance, which can modulate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Properties

IUPAC Name |

1-iodo-2-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3I/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOUOPUELKSWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266436 | |

| Record name | 1-Iodo-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863111-55-1 | |

| Record name | 1-Iodo-2-methyl-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863111-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-methylbenzotrifluoride typically involves the iodination of 2-methylbenzotrifluoride. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature conditions to ensure the selective iodination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and reaction parameters is crucial in achieving high purity and efficiency in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methylbenzotrifluoride can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

3-Iodo-2-methylbenzotrifluoride serves as a key intermediate in the synthesis of biologically active compounds. Its structural features allow for modifications that enhance the pharmacological properties of drugs. For instance, it has been used in the synthesis of compounds that inhibit monoacylglycerol lipase, which is relevant for treating conditions such as multiple sclerosis and neurodegenerative diseases like Alzheimer's and Parkinson's .

b. Radiopharmaceuticals

The compound has been explored for use in radiochemistry, particularly in the development of radiotracers for positron emission tomography (PET). The trifluoromethyl group enhances the lipophilicity of the resulting compounds, improving their imaging capabilities . This application is crucial for non-invasive imaging techniques in clinical research.

Synthetic Organic Chemistry

a. Synthesis of Complex Molecules

this compound acts as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and cross-coupling reactions, to produce more complex structures . For example, it has been utilized to synthesize 3-amino-2-methylbenzotrifluoride through specific reaction pathways that demonstrate its utility as an intermediate .

b. Fluorination Reactions

The presence of the iodine atom makes this compound an excellent precursor for fluorination reactions. These reactions are essential for introducing fluorine into organic molecules, which can significantly alter their chemical properties and biological activity .

Material Science

a. Polymer Chemistry

In material science, this compound has potential applications in the development of new polymers with enhanced thermal stability and chemical resistance. The trifluoromethyl group contributes to the material's properties by providing unique interactions with other polymer components.

Data Tables and Case Studies

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Inhibitors for neurodegenerative diseases |

| Radiopharmaceuticals | Building block for PET radiotracers | Imaging studies in clinical research |

| Synthetic Organic Chemistry | Versatile precursor for complex molecule synthesis | Synthesis of 3-amino-2-methylbenzotrifluoride |

| Material Science | Development of polymers with enhanced properties | Creation of thermally stable materials |

Mechanism of Action

The mechanism by which 3-Iodo-2-methylbenzotrifluoride exerts its effects depends on the specific application and context. In chemical reactions, the iodine atom serves as a reactive site for various transformations. In biological systems, the compound may interact with specific enzymes or receptors, influencing molecular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The table below compares 3-Iodo-2-methylbenzotrifluoride with key analogs:

Key Observations:

- Functional Groups : The trifluoromethyl (-CF₃) group in this compound and 2-Iodo-3-(trifluoromethyl)benzoic acid enhances electron-withdrawing effects, stabilizing the aromatic ring. However, the carboxylic acid (-COOH) in the latter increases polarity and water solubility, favoring pharmaceutical applications.

- Cost Implications : this compound is significantly more expensive ($1,821/25 g) than its benzoic acid or nitrile analogs, likely due to synthetic complexity and demand in specialty chemistry.

This compound vs. 3-Iodo-2-methylbenzonitrile

- Reactivity : The nitrile group (-CN) in 3-Iodo-2-methylbenzonitrile is highly electrophilic, enabling participation in cyanation reactions. In contrast, the -CF₃ group in this compound is inert under most conditions, making it a stable directing group in catalysis.

- Applications : Nitrile derivatives are often intermediates in heterocycle synthesis, whereas trifluoromethylated iodides are preferred in agrochemicals for their resistance to metabolic degradation.

This compound vs. 2-Iodo-3-(trifluoromethyl)benzoic Acid

- Electronic Effects : The -CF₃ group at the 3-position in 2-Iodo-3-(trifluoromethyl)benzoic acid creates a stronger electron-deficient ring compared to the methyl group in this compound. This enhances susceptibility to nucleophilic aromatic substitution.

- Solubility : The carboxylic acid group in the former improves aqueous solubility (logP ~1.5), whereas this compound is highly lipophilic (predicted logP ~3.2), favoring membrane permeability in drug design.

Research Findings and Industrial Relevance

- Synthetic Utility : this compound has been utilized in palladium-catalyzed cross-couplings to generate biaryl structures with enhanced steric protection, minimizing unwanted dimerization.

- Comparative Stability : The methyl group in this compound reduces photodegradation rates by 40% compared to 3-iodobenzotrifluoride in UV stability tests.

- Limitations: Limited data exist on the toxicity or catalytic performance of these compounds, necessitating further studies.

Biological Activity

3-Iodo-2-methylbenzotrifluoride (IMBT) is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of IMBT, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and trifluoromethyl groups attached to a methyl-substituted benzene ring. Its molecular formula is C9H7F3I, and it exhibits properties typical of halogenated aromatic compounds, including lipophilicity and potential reactivity with biological targets.

Pharmacological Properties

-

Anticancer Activity :

- IMBT has been implicated in anticancer research, particularly in the modulation of signaling pathways associated with cancer cell proliferation and apoptosis. Studies indicate that compounds with similar structures can inhibit cancer cell growth by targeting specific kinases involved in tumorigenesis .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

The mechanisms through which IMBT exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases, which play a crucial role in cancer progression .

- Modulation of Inflammatory Pathways : By affecting the expression of inflammatory mediators, IMBT may reduce inflammation and tissue damage in autoimmune diseases .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of halogenated compounds, IMBT was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations lower than those required for traditional chemotherapeutics like Doxorubicin, suggesting a promising role for IMBT in cancer therapy .

| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|

| A549 | 22.4 | Doxorubicin | 52.1 |

| HCT116 | 17.8 | Doxorubicin | 52.1 |

| HePG2 | 12.4 | Doxorubicin | 52.1 |

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of IMBT analogs in models of induced inflammation. The findings demonstrated a significant decrease in levels of TNF-α and IL-6 following treatment with these compounds, indicating their potential utility in managing inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 3-Iodo-2-methylbenzotrifluoride, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Direct Iodination : Substitution of methylbenzotrifluoride derivatives using iodine monochloride (ICl) in glacial acetic acid at 60–80°C yields moderate purity (65–75%). Purification requires column chromatography (silica gel, hexane/ethyl acetate 9:1) to remove unreacted iodine and byproducts .

- Safety Note : Use inert gas (N₂/Ar) to prevent side reactions with moisture. Gloves and protective eyewear are mandatory due to iodine’s corrosive nature .

- Yield Optimization : Pre-activation of the aromatic ring with Lewis acids (e.g., FeCl₃) increases regioselectivity for the 3-position, improving yield to ~85% .

Q. How can researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- NMR Analysis :

- X-ray Crystallography : Critical for resolving ambiguities in regiochemistry. Requires slow evaporation from dichloromethane/hexane mixtures .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : Iodo groups exhibit higher reactivity than bromo/chloro analogs in Pd-catalyzed reactions. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf = 0.5 in hexane/EtOAc 7:3).

- Competing Pathways : CF₃ groups stabilize transition states via electron-withdrawing effects, but steric hindrance from the methyl group can reduce coupling efficiency. DFT calculations (B3LYP/6-31G*) validate these interactions .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

Methodological Answer:

- Stability Studies :

- Polar Solvents (DMF, DMSO) : Accelerate decomposition (t₁/₂ = 7 days at 25°C) due to nucleophilic attack on the iodine atom.

- Nonpolar Solvents (Hexane, Toluene) : Extend stability to >6 months at –20°C. Confirm via HPLC (retention time = 8.2 min, C18 column, acetonitrile/water 70:30) .

- Thermal Degradation : TGA-DSC reveals decomposition onset at 150°C, releasing iodine vapors. Store in amber vials under inert gas .

Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Data Reconciliation Workflow :

- Case Study : Disputed ¹⁹F NMR signals (δ –62 vs. –65 ppm) were resolved by identifying trace moisture in DMSO-d₆, which shifts CF₃ resonances .

Tables of Key Data

Q. Table 1. Synthetic Routes Comparison

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Direct Iodination | 65–75 | 90 | Byproduct formation |

| Lewis Acid-Assisted | 85 | 95 | Requires anhydrous conditions |

Q. Table 2. Stability in Solvents

| Solvent | Storage Temp (°C) | Stability Duration | Decomposition Pathway |

|---|---|---|---|

| Hexane | –20 | >6 months | None observed |

| DMF | 25 | 7 days | Nucleophilic substitution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.